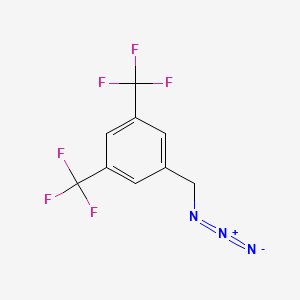

1-(Azidomethyl)-3,5-bis(trifluoromethyl)benzene

Cat. No. B1658753

Key on ui cas rn:

620533-92-8

M. Wt: 269.15

InChI Key: JKGHUBCPWOLOFQ-UHFFFAOYSA-N

Attention: For research use only. Not for human or veterinary use.

Patent

US07381826B2

Procedure details

Add 1-azidomethyl-3,5-bistrifluoromethylbenzene (3.73 g, 13.8 mmol) and potassium carbonate (5.73 g, 41.4 mmol) to a solution of (2-chlorophenyl)-[2-(2-hydroxy-2-pyridin-4-yl-vinyl)pyridin-3-yl]methanone phosphate (6.0 g, 13.8 mmol) in DMSO (16 mL). Heat to 40° C. and stir for approximately 20-24 h. Cool the reaction mixture to ambient temperature, and add the mixture to CH2Cl2 (75 mL) and 1 N NaOH (75 mL). Separate the layers, and extract the aqueous layer with CH2Cl2 (50 mL). Separate the layers, combine the organic layers and extract the combined organic layers with 1 N NaOH (2×50 mL). Add MgSO4 and acid-washed carbon (1.2 g), stir for 20 min and filter through Celite®. Concentrate the filtrate to a total weight of approximately 25 g. Add heptane (75 mL) dropwise over approximately 45 min. Seed the solution with the title compound if necessary. Stir the resulting slurry for 1 h and then filter to obtain the title compound. Dry the title compound, then add it to isopropanol (36 mL). Heat the mixture until the solid dissolves (approx. 65° C.). Allow the solution to cool to ambient temperature. Stir the resulting slurry for approximately 3 hours. Cool the slurry in an ice/water bath and stir for 2 h. Filter and dry to afford the title compound as a white solid. MS(IS) 588 (M+1). TLC (3% MeOH/CH2Cl2) Rf=0.17. 1H NMR (400 MHz, CDCl3): 5.46 (s, 2H); 7.19 (m, 5H); 7.36 (dd, 1H, J=4.9, 7.8); 7.45 (s, 2H); 7.59 (m, 1H); 7.83 (s, 1H); 7.93 (dd, 1H, J=1.5, 7.8); 8.56 (dd, 1H, J=1.5, 4.9); 8.70 (d, 2H, J=5.9).

Name

(2-chlorophenyl)-[2-(2-hydroxy-2-pyridin-4-yl-vinyl)pyridin-3-yl]methanone phosphate

Quantity

6 g

Type

reactant

Reaction Step One

Name

Identifiers

|

REACTION_CXSMILES

|

[N:1]([CH2:4][C:5]1[CH:10]=[C:9]([C:11]([F:14])([F:13])[F:12])[CH:8]=[C:7]([C:15]([F:18])([F:17])[F:16])[CH:6]=1)=[N+:2]=[N-:3].C(=O)([O-])[O-].[K+].[K+].P(O)(O)(O)=O.[Cl:30][C:31]1[CH:36]=[CH:35][CH:34]=[CH:33][C:32]=1[C:37]([C:39]1[C:40]([CH:45]=[C:46](O)[C:47]2[CH:52]=[CH:51][N:50]=[CH:49][CH:48]=2)=[N:41][CH:42]=[CH:43][CH:44]=1)=[O:38].[OH-].[Na+]>CS(C)=O.C(Cl)Cl>[F:18][C:15]([F:16])([F:17])[C:7]1[CH:6]=[C:5]([CH:10]=[C:9]([C:11]([F:13])([F:14])[F:12])[CH:8]=1)[CH2:4][N:1]1[C:46]([C:47]2[CH:48]=[CH:49][N:50]=[CH:51][CH:52]=2)=[C:45]([C:40]2[C:39]([C:37]([C:32]3[CH:33]=[CH:34][CH:35]=[CH:36][C:31]=3[Cl:30])=[O:38])=[CH:44][CH:43]=[CH:42][N:41]=2)[N:3]=[N:2]1 |f:1.2.3,4.5,6.7|

|

Inputs

Step One

|

Name

|

|

|

Quantity

|

3.73 g

|

|

Type

|

reactant

|

|

Smiles

|

N(=[N+]=[N-])CC1=CC(=CC(=C1)C(F)(F)F)C(F)(F)F

|

|

Name

|

|

|

Quantity

|

5.73 g

|

|

Type

|

reactant

|

|

Smiles

|

C([O-])([O-])=O.[K+].[K+]

|

|

Name

|

(2-chlorophenyl)-[2-(2-hydroxy-2-pyridin-4-yl-vinyl)pyridin-3-yl]methanone phosphate

|

|

Quantity

|

6 g

|

|

Type

|

reactant

|

|

Smiles

|

P(=O)(O)(O)O.ClC1=C(C=CC=C1)C(=O)C=1C(=NC=CC1)C=C(C1=CC=NC=C1)O

|

|

Name

|

|

|

Quantity

|

16 mL

|

|

Type

|

solvent

|

|

Smiles

|

CS(=O)C

|

Conditions

Temperature

|

Control Type

|

UNSPECIFIED

|

|

Setpoint

|

40 °C

|

Stirring

|

Type

|

CUSTOM

|

|

Details

|

stir for approximately 20-24 h

|

|

Rate

|

UNSPECIFIED

|

|

RPM

|

0

|

Other

|

Conditions are dynamic

|

1

|

|

Details

|

See reaction.notes.procedure_details.

|

Workups

TEMPERATURE

|

Type

|

TEMPERATURE

|

|

Details

|

Cool the reaction mixture to ambient temperature

|

CUSTOM

|

Type

|

CUSTOM

|

|

Details

|

Separate the layers

|

EXTRACTION

|

Type

|

EXTRACTION

|

|

Details

|

extract the aqueous layer with CH2Cl2 (50 mL)

|

CUSTOM

|

Type

|

CUSTOM

|

|

Details

|

Separate the layers

|

EXTRACTION

|

Type

|

EXTRACTION

|

|

Details

|

extract the combined organic layers with 1 N NaOH (2×50 mL)

|

WASH

|

Type

|

WASH

|

|

Details

|

Add MgSO4 and acid-washed carbon (1.2 g)

|

STIRRING

|

Type

|

STIRRING

|

|

Details

|

stir for 20 min

|

|

Duration

|

20 min

|

FILTRATION

|

Type

|

FILTRATION

|

|

Details

|

filter through Celite®

|

CONCENTRATION

|

Type

|

CONCENTRATION

|

|

Details

|

Concentrate the filtrate to a total weight of approximately 25 g

|

WAIT

|

Type

|

WAIT

|

|

Details

|

Add heptane (75 mL) dropwise over approximately 45 min

|

|

Duration

|

45 min

|

STIRRING

|

Type

|

STIRRING

|

|

Details

|

Stir the resulting slurry for 1 h

|

|

Duration

|

1 h

|

FILTRATION

|

Type

|

FILTRATION

|

|

Details

|

filter

|

Outcomes

Product

Details

Reaction Time |

22 (± 2) h |

|

Name

|

|

|

Type

|

product

|

|

Smiles

|

FC(C=1C=C(CN2N=NC(=C2C2=CC=NC=C2)C2=NC=CC=C2C(=O)C2=C(C=CC=C2)Cl)C=C(C1)C(F)(F)F)(F)F

|

Source

|

Source

|

Open Reaction Database (ORD) |

|

Description

|

The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |